molecular formula C16H16N4O B5182342 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone

4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone

Cat. No. B5182342
M. Wt: 280.32 g/mol
InChI Key: MLZGTFQMDGUXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone, also known as AMPEP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPEP is a phthalazinone derivative that possesses unique biochemical and physiological properties, making it an attractive candidate for research in drug discovery, medicinal chemistry, and neuroscience.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone is not fully understood, but studies have suggested that it may act as a ligand for G protein-coupled receptors. This compound has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of various physiological processes, including movement, mood, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone in lab experiments is its unique biochemical and physiological properties. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone. One direction is the development of new analogs of this compound that exhibit improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the neuroprotective properties of this compound and its potential as a candidate for the development of new drugs for the treatment of neurodegenerative diseases. Finally, the identification of the molecular targets of this compound and the elucidation of its mechanism of action will be critical for the development of new drugs based on this compound.

Synthesis Methods

The synthesis of 4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone involves a multi-step process that begins with the reaction of 2-(2-pyridinyl)ethylamine with 4-chloromethylphthalazinone. The resulting intermediate is then treated with ammonium hydroxide to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone has been the subject of numerous scientific studies due to its potential applications in various fields. In drug discovery, this compound has been investigated for its ability to act as a ligand for G protein-coupled receptors, which are involved in the regulation of various physiological processes. Studies have also shown that this compound may have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
In medicinal chemistry, this compound has been studied for its potential as a lead compound for the development of new drugs. Researchers have identified several analogs of this compound that exhibit improved pharmacological properties, such as increased potency and selectivity.
In neuroscience, this compound has been investigated for its ability to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability. Studies have shown that this compound may have neuroprotective properties, making it a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases.

properties

IUPAC Name

4-(aminomethyl)-2-(2-pyridin-2-ylethyl)phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c17-11-15-13-6-1-2-7-14(13)16(21)20(19-15)10-8-12-5-3-4-9-18-12/h1-7,9H,8,10-11,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZGTFQMDGUXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CCC3=CC=CC=N3)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.